Trimethyl hexamethylene diamine

Description

BenchChem offers high-quality Trimethyl hexamethylene diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl hexamethylene diamine including the price, delivery time, and more detailed information at info@benchchem.com.

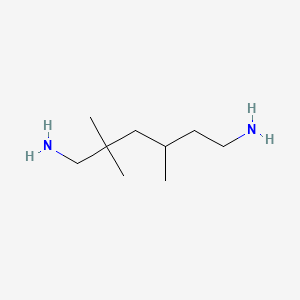

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUZDQXWVYNXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863128 | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with an amine odor; [Epoxy Technology MSDS] | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3236-53-1, 25513-64-8 | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025513648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN9C5291DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Trimethyl Hexamethylene Diamine from Isophorone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial synthesis routes for Trimethyl Hexamethylene Diamine (TMD), also known as Isophorone (B1672270) Diamine (IPDA), originating from isophorone. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in related fields.

Introduction

Trimethyl hexamethylene diamine is a crucial aliphatic diamine monomer used in the production of specialty polyamides and epoxy curing agents. Its synthesis predominantly starts from isophorone, a readily available industrial chemical derived from the self-condensation of acetone.[1][2] The synthesis of TMD from isophorone is a multi-step process that has been optimized for high yield and purity. This guide will focus on the most commercially viable pathway, which proceeds through the key intermediates isophorone nitrile (IPN) and isophorone nitrile imine (IPNI).

Primary Synthesis Pathway: From Isophorone to Trimethyl Hexamethylene Diamine

The most common industrial synthesis of trimethyl hexamethylene diamine from isophorone involves a three-step process:

-

Cyanidation of Isophorone: The initial step involves the reaction of isophorone with hydrocyanic acid or a cyanide salt to form 3-cyano-3,5,5-trimethylcyclohexanone, commonly known as isophorone nitrile (IPN).

-

Imination of Isophorone Nitrile: The resulting isophorone nitrile is then reacted with ammonia (B1221849) to form 3-cyano-3,5,5-trimethylcyclohexylimine, or isophorone nitrile imine (IPNI).

-

Reductive Amination of Isophorone Nitrile Imine: The final step is the catalytic hydrogenation of isophorone nitrile imine in the presence of ammonia to yield the target molecule, trimethyl hexamethylene diamine. This final product is a mixture of cis and trans isomers.

A less common, alternative route involves the hydrogenation of isophorone to trimethylcyclohexanol, followed by oxidation to trimethyladipic acid, which is then converted to the diamine via the corresponding dinitrile.[1][3]

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental conditions and quantitative data for each step of the primary synthesis pathway.

Step 1: Cyanidation of Isophorone to Isophorone Nitrile (IPN)

This step introduces the first nitrogen functionality to the isophorone backbone.

Experimental Protocol:

A typical procedure for the synthesis of isophorone nitrile involves the reaction of isophorone with sodium cyanide in the presence of an acidification agent and a suitable solvent.[4]

-

Reactants: Isophorone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl) as an acidification reagent.

-

Solvent: Dimethylformamide (DMF).

-

Reaction Conditions: The reaction is typically carried out at a temperature of 70°C for 4 hours.

-

Stoichiometry: For 0.0669 mol of isophorone, 0.048 mol of NaCN and 5 mL of NH₄Cl (6 mol·L⁻¹) are used.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Isophorone | 0.0669 mol | [4] |

| Sodium Cyanide | 0.048 mol | [4] |

| Ammonium Chloride (6 mol·L⁻¹) | 5 mL | [4] |

| Temperature | 70°C | [4] |

| Reaction Time | 4 h | [4] |

| Yield of Isophorone Nitrile | 94.9% | [4] |

Step 2: Imination of Isophorone Nitrile (IPN) to Isophorone Nitrile Imine (IPNI)

The ketone group of isophorone nitrile is converted to an imine in this step.

Experimental Protocol:

The imination of isophorone nitrile is achieved by reacting it with ammonia in the presence of a catalyst.

-

Reactant: Isophorone Nitrile.

-

Reagent: Ammonia (NH₃).

-

Catalyst: Calcium Oxide (CaO).

-

Reaction Conditions: The reaction is conducted at 70°C for 4 hours under an initial ammonia pressure of 0.2 MPa.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | CaO | [4] |

| Ammonia Pressure | 0.2 MPa | [4] |

| Temperature | 70°C | [4] |

| Reaction Time | 4 h | [4] |

| Conversion of Isophorone Nitrile | 97.4% | [4] |

| Yield of Isophorone Nitrile Imine | 87.6% | [4] |

Step 3: Reductive Amination of Isophorone Nitrile Imine (IPNI) to Trimethyl Hexamethylene Diamine (TMD)

This final step involves the hydrogenation of both the imine and the nitrile groups to form the diamine.

Experimental Protocol:

The reductive amination of isophorone nitrile imine is a catalytic hydrogenation process.

-

Reactant: Isophorone Nitrile Imine.

-

Reagents: Hydrogen (H₂), Ammonia (NH₃).

-

Catalyst: Raney Cobalt (2 g).[4] Other catalysts such as Raney Nickel and supported Group VIII metals can also be used.[5]

-

Reaction Conditions: The reaction is performed at 120°C for 8 hours under a hydrogen pressure of 6 MPa and an initial ammonia pressure of 0.2 MPa.[4] Continuous processes often operate at higher pressures, ranging from 3 to 10 MPa.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Raney Cobalt (2 g) | [4] |

| Hydrogen Pressure | 6 MPa | [4] |

| Ammonia Pressure | 0.2 MPa | [4] |

| Temperature | 120°C | [4] |

| Reaction Time | 8 h | [4] |

| Conversion of Isophorone Nitrile Imine | 100% | [4] |

| Yield of Trimethyl Hexamethylene Diamine | 95.6% | [4] |

Visualizations

The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of trimethyl hexamethylene diamine from isophorone.

Caption: Chemical synthesis pathway from Isophorone to Trimethyl Hexamethylene Diamine.

Caption: Generalized experimental workflow for the three-step synthesis of TMD.

Conclusion

The synthesis of trimethyl hexamethylene diamine from isophorone is a well-established industrial process. The three-step pathway involving cyanidation, imination, and reductive amination offers high yields and conversions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals working on the synthesis and application of this important diamine. Further research may focus on the development of more sustainable catalysts and the optimization of continuous reaction processes to enhance efficiency and reduce environmental impact.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. US5491264A - Preparation of isophorone diamine - Google Patents [patents.google.com]

- 6. DE19540191C1 - Prepn. of isophorone:di:amine from isophorone nitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomer Mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine, often referred to as trimethylhexamethylenediamine (TMD), is a branched-chain aliphatic diamine with significant industrial applications. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies related to this isomer mixture. While its primary uses are in polymer chemistry, particularly as a monomer for polyamides and as a curing agent for epoxy resins, this document aims to consolidate the known technical data to serve as a foundational resource for researchers and professionals who may be exploring novel applications for this compound, including in the realm of drug development and material science.

Physicochemical Properties

The isomer mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine is a colorless to pale yellow liquid with a characteristic amine odor. Its properties are a composite of the two isomers. Key quantitative data are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | References |

| Chemical Formula | C₉H₂₂N₂ | [1] |

| Molar Mass | 158.29 g/mol | [1] |

| CAS Number (Isomer Mixture) | 25513-64-8 | |

| CAS Number (2,2,4-isomer) | 3236-53-1 | [1] |

| CAS Number (2,4,4-isomer) | 3236-54-2 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Faint amine-like |

Table 2: Physical and Thermal Properties

| Property | Value | References |

| Density | 0.867 g/mL at 25°C | |

| Boiling Point | 232 °C | |

| Melting Point | -80 °C | |

| Flash Point | 104 °C | |

| Vapor Pressure | 0.020 hPa | |

| Water Solubility | Miscible |

Synthesis and Industrial Applications

Synthesis Pathway

The commercial synthesis of the trimethyl-1,6-hexanediamine isomer mixture is a multi-step process that begins with isophorone.[1] The key stages of this synthesis are outlined below and illustrated in the accompanying diagram.

-

Hydrogenation of Isophorone: Isophorone is first reduced via hydrogenation to produce trimethylcyclohexanol (B73185).

-

Oxidation: The resulting trimethylcyclohexanol is then oxidized using nitric acid. This step is analogous to the synthesis of adipic acid from cyclohexane.[1] This oxidation opens the ring to form a mixture of two "trimethyladipic acids".

-

Conversion to Diamine: The mixture of trimethyladipic acids is then converted to the corresponding dinitriles.

-

Final Reduction: The dinitriles are subsequently reduced to yield the final product, a mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine.[1]

References

An In-depth Technical Guide to the Chemical Characteristics of Poly(L-glutamic acid) (CAS Number: 25513-46-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(L-glutamic acid) (PGA), identified by CAS number 25513-46-6, is a biodegradable, non-immunogenic, and water-soluble polypeptide. Composed of repeating L-glutamic acid monomer units, PGA has garnered significant interest in the biomedical field, particularly in drug delivery systems. Its biocompatibility and the presence of pendant carboxyl groups for drug conjugation make it an ideal candidate for developing advanced cancer therapeutics. This guide provides a comprehensive overview of the chemical characteristics of PGA, detailed experimental protocols for its synthesis and characterization, and an exploration of its mechanism of action in drug delivery.

Chemical and Physical Properties

Poly(L-glutamic acid) is a crystalline solid that is soluble in water.[1] Its properties can vary depending on its molecular weight. The sodium salt of PGA is also commonly used and is a powder form.[]

Table 1: General and Physical Properties of Poly(L-glutamic acid)

| Property | Value |

| CAS Number | 25513-46-6[3][4] |

| Molecular Formula | (C₅H₇NO₃)n |

| Appearance | White, odorless, crystalline solid[5] |

| Solubility | Soluble in water[1]; Insoluble in methanol, ethanol, ether, acetone, cold glacial acetic acid, and common neutral solvents[6] |

| pKa | ~4.5 (for the pendant carboxyl groups)[7] |

| Glass Transition Temperature (Tg) | ~20 °C (for amorphous high molecular weight polymer)[8] |

| Melting Point | >258°C (sublimes) for the sodium salt[9] |

Table 2: Molecular Weight Ranges of Commercially Available Poly(L-glutamic acid)

| Molecular Weight (Da) | Degree of Polymerization (approx.) |

| 2,600 | 20 |

| 6,450 | 50 |

| 13,000 | 100 |

| 15,000 - 50,000 | 116 - 388 |

| 26,000 | 200 |

| 39,000 | 300 |

| 50,000 - 100,000 | 388 - 775 |

Experimental Protocols

Synthesis of Poly(L-glutamic acid)

The most common method for synthesizing poly(L-glutamic acid) is through the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), followed by the deprotection of the benzyl (B1604629) groups.

3.1.1. Synthesis of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

This procedure involves the reaction of γ-benzyl-L-glutamate with triphosgene (B27547).

-

Materials:

-

γ-benzyl-L-glutamate (BLG)

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethyl Acetate

-

n-hexane

-

-

Procedure:

-

Dissolve BLG in anhydrous THF in a reaction vessel equipped with a reflux condenser under a nitrogen atmosphere.[10]

-

Heat the solution to 50°C with stirring.[10]

-

Add triphosgene to the solution. The reaction mixture will turn from cloudy to clear.[10]

-

After the solution becomes clear, cool it to room temperature.[10]

-

Precipitate the product by adding the reaction solution to n-hexane.[10]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane.[11]

-

Dry the purified BLG-NCA under vacuum.[11]

-

3.1.2. Ring-Opening Polymerization of BLG-NCA to Poly(γ-benzyl-L-glutamate) (PBLG)

The ROP of BLG-NCA can be initiated by various initiators, such as primary amines.

-

Materials:

-

BLG-NCA

-

Anhydrous Dioxane or N,N-Dimethylformamide (DMF)

-

Initiator (e.g., n-hexylamine or other primary amines)

-

Diethyl ether

-

-

Procedure:

-

In an anaerobic environment, dissolve the dried BLG-NCA in anhydrous dioxane.[10]

-

Add the initiator solution (e.g., initiator dissolved in DMF) to the BLG-NCA solution.[10]

-

Allow the reaction to proceed for a set time (e.g., 72 hours) at a controlled temperature.[10]

-

Precipitate the resulting polymer, poly(γ-benzyl-L-glutamate) (PBLG), by adding the reaction solution to diethyl ether.[10]

-

Purify the PBLG by redissolving and reprecipitating, then dry under vacuum.[10]

-

3.1.3. Deprotection of PBLG to Poly(L-glutamic acid) (PGA)

The benzyl protecting groups are removed to yield the final PGA. A common method involves using HBr in acetic acid.

-

Materials:

-

PBLG

-

33% HBr in acetic acid

-

-

Procedure:

-

Dissolve the PBLG in a suitable solvent.

-

The reaction parameters such as temperature and time can be optimized to control the molecular weight of the final PGA, as the deprotection process can lead to some chain cleavage.[13]

-

Isolate and purify the resulting poly(L-glutamic acid).

-

Characterization of Poly(L-glutamic acid)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of PGA and to verify the removal of the benzyl protecting groups.

-

Sample Preparation: Dissolve the PGA sample in a suitable deuterated solvent, such as DMSO-d6 or D₂O.[14][15]

-

¹H NMR of PGA: The spectrum will show characteristic peaks for the protons of the glutamic acid backbone. For instance, in DMSO-d6, the peaks for the α-CH, β-CH₂, and γ-CH₂ protons of the glutamic acid repeat unit are typically observed. The absence of aromatic protons from the benzyl group confirms successful deprotection.[14]

-

¹³C NMR of PGA: The spectrum will show distinct signals for the carbonyl, α-carbon, and side-chain carbons of the glutamic acid units.[5]

3.2.2. Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

-

Sample Preparation: Dissolve the PGA sample in the GPC mobile phase.

-

Instrumentation and Conditions:

-

Columns: Columns suitable for aqueous or polar organic mobile phases are used.

-

Mobile Phase: A common mobile phase is an aqueous buffer, such as 0.1 M NaNO₃.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detector: A refractive index (RI) detector is commonly used.

-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the polymer.

-

Sample Preparation: Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, the solid sample is finely ground and mixed with dry KBr powder, then pressed into a transparent pellet.[16]

-

Characteristic Peaks for PGA:

-

~3300 cm⁻¹: Broad O-H stretching vibration from the carboxylic acid groups.

-

~1715 cm⁻¹: C=O stretching vibration of the carboxylic acid.[17]

-

~1650 cm⁻¹ and ~1545 cm⁻¹: Amide I and Amide II bands, respectively, characteristic of the polypeptide backbone.[18]

-

The absence of peaks associated with the benzyl group (e.g., aromatic C-H stretches) confirms deprotection.[18]

-

Signaling Pathways and Mechanism of Action in Drug Delivery

Poly(L-glutamic acid) is a versatile platform for the delivery of anticancer drugs. Its mechanism of action primarily involves passive targeting of tumor tissues via the Enhanced Permeability and Retention (EPR) effect, followed by cellular uptake and intracellular drug release.

Enhanced Permeability and Retention (EPR) Effect

Tumor tissues have a unique pathophysiology characterized by leaky blood vessels and poor lymphatic drainage. This allows macromolecules, such as PGA-drug conjugates, to preferentially accumulate in the tumor interstitium. This passive targeting mechanism, known as the EPR effect, increases the concentration of the therapeutic agent at the tumor site while minimizing its exposure to healthy tissues.[19]

Cellular Uptake and Intracellular Drug Release

Once in the tumor interstitium, PGA-drug conjugates are taken up by cancer cells through endocytosis.[20][21] The negatively charged PGA can interact with the cell surface, and in some cases, targeting ligands can be attached to the polymer to facilitate receptor-mediated endocytosis.

Following endocytosis, the conjugate is trafficked into endosomes and then to lysosomes.[20] The acidic environment of these organelles (pH 4.0-5.6) and/or the presence of specific lysosomal enzymes, such as cathepsin B, can trigger the cleavage of the linker connecting the drug to the PGA backbone.[][10] This releases the active drug inside the cancer cell, where it can exert its cytotoxic effect. Common linkers include acid-labile hydrazone bonds or peptide sequences that are substrates for cathepsin B.[10][22]

Conclusion

Poly(L-glutamic acid) is a highly promising biomaterial for the development of advanced drug delivery systems. Its well-defined chemical structure, biocompatibility, and tunable properties make it an excellent carrier for potent anticancer agents. By leveraging the EPR effect and designing stimuli-responsive linkers, PGA-based conjugates can achieve targeted drug delivery and controlled release, thereby enhancing therapeutic efficacy and reducing systemic toxicity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. Poly(L-glutamic acid), CAS#25513-46-6 | Alamanda Polymers - Polyamino Acids, Superior by Design [alamanda-polymers.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 7. Caveolae-mediated endocytosis of conjugated polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]

- 11. rsc.org [rsc.org]

- 12. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 17. researchgate.net [researchgate.net]

- 18. "Glass transition" in peptides: temperature and pressure effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the By-products of Trimethyl Hexamethylene Diamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the by-products generated during the industrial synthesis of Trimethyl Hexamethylene Diamine (TMD), a crucial monomer in the production of high-performance polymers. Understanding the formation and nature of these by-products is essential for optimizing synthesis protocols, ensuring product purity, and meeting the stringent quality requirements of downstream applications, including in the pharmaceutical and biomedical fields.

Primary Synthesis Route of Trimethyl Hexamethylene Diamine

The predominant industrial synthesis of Trimethyl Hexamethylene Diamine (TMD), a mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diamine, begins with the catalytic hydrogenation of the corresponding isomeric mixture of trimethyl adipic acid dinitrile (TMN). This process is typically carried out at elevated temperatures and pressures in the presence of a metal catalyst, most commonly nickel or cobalt supported on a carrier like aluminum oxide, and a large excess of liquid ammonia (B1221849).[1]

The overall reaction scheme can be summarized as follows:

-

Starting Material: Trimethyl adiponitrile (B1665535) (TMN) (a mixture of 2,2,4- and 2,4,4-isomers)

-

Reagents: Hydrogen (H₂), Ammonia (NH₃)

-

Catalyst: Nickel or Cobalt on a support (e.g., Al₂O₃)

-

Product: Trimethyl Hexamethylene Diamine (TMD)

The synthesis of the TMN precursor typically starts from isophorone, which undergoes hydrogenation to trimethylcyclohexanol, followed by oxidation to trimethyl-adipic acid, and subsequent conversion to the dinitrile.

Major By-products in Trimethyl Hexamethylene Diamine Synthesis

The branched structure of trimethyl adipic acid dinitrile makes its hydrogenation more complex than that of linear dinitriles, leading to the formation of several undesirable by-products. The most significant of these are cyclic amines, which arise from intramolecular cyclization reactions of reaction intermediates. The formation of these by-products is highly dependent on the reaction conditions, particularly the temperature and the concentration of ammonia.

The primary by-products identified in the synthesis of TMD are:

-

Cyclic Imines: These are the most prominent by-products. The highly branched structure of the intermediates facilitates intramolecular reactions.

-

Secondary and Tertiary Amines: These can form through intermolecular reactions if the concentration of ammonia is not sufficiently high to suppress them.

| By-product Name | Chemical Structure | Formation Pathway | Typical Amount (Optimized Conditions) | Typical Amount (Sub-optimal Conditions) |

| Trimethylhexamethylene imine | Cyclic monoamine | Intramolecular cyclization of an intermediate amino-nitrile. | Trace | Significant |

| 5-aminomethyl-trimethylcyclopentylamine | Cyclic diamine | Intramolecular cyclization of an intermediate aldimine.[1] | Trace | Significant |

| Unspecified Secondary and Tertiary Amines | Linear and branched polyamines | Intermolecular condensation reactions between amine intermediates. | Minor | Moderate to Significant |

Signaling Pathways and Logical Relationships in By-product Formation

The formation of by-products in the hydrogenation of trimethyl adiponitrile is governed by a complex interplay of reaction kinetics and equilibria. The use of a large excess of liquid ammonia is a critical process parameter that shifts the reaction equilibrium away from the formation of cyclic by-products and secondary/tertiary amines.

Below is a logical diagram illustrating the reaction pathways leading to the desired product and the major by-products.

References

A Technical Guide to the Spectroscopic Analysis of Trimethyl Hexamethylene Diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Trimethyl Hexamethylene Diamine (TMHDA). TMHDA is an aliphatic diamine that exists as a mixture of two isomers: 2,2,4-trimethylhexane-1,6-diamine (B3051248) and 2,4,4-trimethylhexane-1,6-diamine.[1] With a chemical formula of C₉H₂₂N₂ and a molecular weight of approximately 158.29 g/mol , it serves as a key monomer in polymer synthesis and as a curing agent for epoxy resins.[1][2] Understanding its structural features through spectroscopic analysis is crucial for quality control, reaction monitoring, and the development of new applications.

This document details the principles and expected outcomes for the analysis of TMHDA using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes structured data tables, detailed experimental protocols, and workflow diagrams to facilitate a deeper understanding for researchers and professionals in the field.

General Spectroscopic Analysis Workflow

The characterization of a chemical compound like TMHDA involves a systematic workflow. The process begins with careful sample preparation, followed by data acquisition using various spectroscopic techniques. Each technique provides unique structural information, and the combined data is then integrated and interpreted to confirm the compound's identity and purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vestamin® TMD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestamin® TMD is a branched aliphatic diamine, chemically identified as a mixture of 2,2,4-trimethyl-1,6-hexanediamine and 2,4,4-trimethyl-1,6-hexanediamine.[1][2] This colorless liquid is a versatile chemical intermediate with significant applications in polymer chemistry, primarily as a curing agent for epoxy resins and a monomer for the synthesis of polyamides and polyurethanes.[1][3] Its unique branched structure imparts distinct properties such as a long pot life and good flexibility in cured products.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of Vestamin® TMD, detailed experimental methodologies for their characterization, and insights into its chemical reactivity. While its primary use is in industrial applications, its role in polymer synthesis may be of interest to researchers in drug delivery and medical device development where biocompatible and biodegradable polymers are utilized.

Physical Properties

Vestamin® TMD is a low-viscosity liquid that is miscible with water in all proportions at room temperature.[5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Vestamin® TMD

| Property | Value | Unit | Test Method(s) |

| Molecular Weight | 158.3 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Visual |

| Color (APHA) | max. 15 | - | DIN ISO 6271, ASTM D1209 |

| Boiling Point (at 1013 hPa) | 232 | °C | DIN 53171 |

| Melting Point | -80 | °C | ISO 1392 |

| Density (at 20°C) | 0.865 - 0.870 | g/cm³ | DIN 51757, ASTM D2111 |

| Viscosity (at 23°C) | 6 | mm²/s | DIN 51562 |

| Flash Point | 110 | °C | DIN EN 22719 |

| Vapor Pressure (at 50°C) | <1 | hPa | - |

Data sourced from multiple technical data sheets.[3][5]

Chemical Properties

Vestamin® TMD exhibits chemical reactivity typical of primary aliphatic amines.[1] It is a strong base, with a 0.1 N aqueous solution having a pH of 11.6.[5] It is soluble in a wide range of polar organic solvents, including esters and alcohols.[1] Key chemical specifications are provided in Table 2.

Table 2: Chemical Specifications of Vestamin® TMD

| Property | Value | Unit | Test Method |

| Purity | at least 99.4 | % by wt. | Gas Chromatography |

| Water Content | max. 0.2 | % by wt. | Karl Fischer Titration |

| Aminonitrile | < 0.15 | % by wt. | Gas Chromatography |

| Secondary and Tertiary Amino Compounds | < 0.15 | % by wt. | Gas Chromatography |

| Saturated Primary Cyclic Diamines | max. 0.3 | % by wt. | Gas Chromatography |

Data sourced from a technical data sheet.[5]

Chemical Reactivity

Vestamin® TMD readily reacts with a variety of chemical compounds, including:

-

Epoxy Resins: It acts as a hardener, with the primary amine groups undergoing nucleophilic addition to the epoxide ring, leading to cross-linking.[1]

-

Organic Acids and Acid Chlorides: It forms amides and polyamides through condensation reactions.[1]

-

Phosgene, Aldehydes, and Ketones: It participates in reactions characteristic of aliphatic amines.[1]

Due to its hygroscopic nature, Vestamin® TMD can react with atmospheric carbon dioxide to form carbamates.[5] Therefore, it should be stored in sealed containers to protect it from moisture and CO2.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize Vestamin® TMD.

Determination of Purity by Gas Chromatography (GC)

This method is used to determine the purity of Vestamin® TMD and to quantify impurities such as aminonitriles and other amino compounds.

Experimental Workflow for GC Purity Analysis

References

In-Depth Technical Guide: Health and Safety Data for Trimethyl Hexamethylene Diamine Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data currently available for Trimethyl Hexamethylene Diamine (TMD), a chemical compound used in various industrial applications. This document is intended to be a resource for researchers, scientists, and professionals in drug development who may be working with or evaluating the safety of this substance.

Executive Summary

Trimethyl Hexamethylene Diamine (TMD) is a corrosive substance that is harmful if swallowed and can cause severe skin burns, eye damage, and allergic skin reactions.[1][2][3] No occupational exposure limits have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. This guide summarizes the key toxicological endpoints for TMD, including acute toxicity, skin and eye irritation, sensitization, and genotoxicity, and provides detailed methodologies for the supporting studies.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for Trimethyl Hexamethylene Diamine.

Table 1: Acute Toxicity

| Endpoint | Test Guideline | Species | Route | Value | Reference |

| LD50 | OECD 401 | Rat | Oral | 910 mg/kg bw | [1] |

| LD50 | OECD 402 | Rabbit | Dermal | > 2000 mg/kg bw | [4] |

| LC50 | Data not available | - | Inhalation | - |

Table 2: Irritation / Corrosion

| Endpoint | Test Guideline | Species | Result | Reference |

| Skin Irritation/Corrosion | OECD 404 | Rabbit | Corrosive | [4] |

| Eye Irritation | OECD 405 | Rabbit | Corrosive |

Table 3: Sensitization

| Endpoint | Test Guideline | Species | Result | Reference |

| Skin Sensitization | OECD 406 | Guinea Pig | Sensitizing |

Table 4: Genotoxicity

| Endpoint | Test Guideline | System | Result | Reference |

| Gene Mutation | OECD 471 | S. typhimurium | Negative | [5] |

| Chromosome Aberration | OECD 473 | Human Lymphocytes | Negative | [5] |

Experimental Protocols

Acute Oral Toxicity

-

Guideline: OECD Guideline 401 (Acute Oral Toxicity).

-

Species: Rat.

-

Method: The study was conducted to determine the acute oral toxicity of Trimethyl Hexamethylene Diamine. A single dose of the substance was administered by gavage to rats. The animals were observed for 14 days for signs of toxicity and mortality. Body weight was recorded weekly. A gross necropsy was performed on all animals at the end of the observation period.

-

Results: The oral LD50 was determined to be 910 mg/kg body weight.[1]

Acute Dermal Toxicity

-

Guideline: OECD Guideline 402 (Acute Dermal Toxicity).

-

Species: Rabbit.

-

Method: A single dose of 2000 mg/kg body weight of Trimethyl Hexamethylene Diamine was applied to the shaved skin of rabbits for 24 hours under a semi-occlusive dressing. The animals were observed for 14 days for signs of toxicity, mortality, and skin reactions. Body weights were recorded at the beginning and end of the study. A gross necropsy was performed on all animals.

-

Results: No mortality or signs of systemic toxicity were observed. The dermal LD50 was determined to be greater than 2000 mg/kg body weight.[4]

Skin Irritation and Corrosion

-

Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Species: Rabbit.

-

Method: A 0.5 mL dose of the test substance was applied to the shaved skin of rabbits for 4 hours under a semi-occlusive patch. The skin was observed for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Results: The substance was found to be corrosive to the skin.[4]

Eye Irritation

-

Guideline: OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Species: Rabbit.

-

Method: A single dose of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours, and at 7 and 21 days after instillation.

-

Results: The substance was found to be corrosive to the eyes.

Skin Sensitization

-

Guideline: OECD Guideline 406 (Skin Sensitisation).

-

Species: Guinea Pig (Magnusson-Kligman Maximisation Test).

-

Method: The study involved an induction phase where the test substance was administered intradermally and topically, followed by a challenge phase with a topical application. The skin reactions were scored 24 and 48 hours after the challenge.

-

Results: The substance was found to have sensitizing properties.

Genotoxicity

-

Bacterial Reverse Mutation Test (Ames Test)

-

Guideline: OECD Guideline 471.

-

Test System: Salmonella typhimurium strains TA 98, TA 100, TA 1535, and TA 1537, and Escherichia coli strain WP2 uvrA.

-

Method: The test was performed with and without metabolic activation (S9 mix). The test substance was incubated with the bacterial strains at various concentrations. The number of revertant colonies was counted.

-

Results: The test was negative, indicating no mutagenic potential in this assay.[5]

-

-

In Vitro Mammalian Chromosome Aberration Test

-

Guideline: OECD Guideline 473.

-

Test System: Cultured human lymphocytes.

-

Method: Human lymphocytes were exposed to the test substance at different concentrations for short and long durations, both with and without metabolic activation. Metaphase cells were analyzed for chromosomal aberrations.

-

Results: The test was negative, indicating no clastogenic potential in this assay.[5]

-

Visualizations

Health Hazards of Trimethyl Hexamethylene Diamine Exposure

Caption: Health hazards associated with different routes of exposure to Trimethyl Hexamethylene Diamine.

Toxicological Assessment Workflow for TMD

Caption: Standard workflow for the toxicological assessment of a chemical substance like TMD.

References

An In-depth Technical Guide to the Solubility of Trimethyl Hexamethylene Diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethyl hexamethylene diamine (TMD), a key monomer in polyamide synthesis and a curing agent for epoxy resins, is a branched-chain aliphatic diamine recognized for its broad utility in the chemical industry.[1] This technical guide provides a comprehensive overview of the solubility characteristics of TMD in various organic solvents. While publicly available quantitative data is limited, this document synthesizes qualitative information from technical data sheets and extrapolates solubility behavior based on the principles of physical organic chemistry. Furthermore, a detailed experimental protocol for determining the precise solubility of TMD is provided to enable researchers to generate specific data as required for their applications.

Introduction to Trimethyl Hexamethylene Diamine

Trimethyl hexamethylene diamine refers to a mixture of two structural isomers: 2,2,4-trimethylhexane-1,6-diamine (B3051248) and 2,4,4-trimethylhexane-1,6-diamine.[1] It is a colorless to pale yellow liquid with a characteristic faint amine odor.[2][3] Its molecular structure, featuring two primary amine functional groups and a nine-carbon backbone, dictates its physical and chemical properties, including its solubility. The presence of the polar amine groups allows for hydrogen bonding, while the significant aliphatic hydrocarbon portion of the molecule influences its interaction with nonpolar solvents.[4]

Solubility Profile of Trimethyl Hexamethylene Diamine

TMD is widely reported to be soluble or miscible with a variety of organic solvents.[5] This general solubility is a key attribute for its use in diverse applications, such as coatings, adhesives, and polymer synthesis, where it must form homogeneous solutions with other reactants and diluents.[3]

Factors Influencing Solubility

The solubility of TMD is governed by the principle of "like dissolves like." Its behavior can be understood by considering its molecular structure:

-

Polar Amine Groups (-NH₂): The two primary amine groups are polar and capable of acting as hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents.

-

Aliphatic Hydrocarbon Chain (C₉H₁₉): The branched C9 hydrocarbon backbone is nonpolar. This substantial nonpolar character promotes solubility in solvents with low polarity, such as aliphatic and aromatic hydrocarbons.[4]

The combination of these features results in its broad miscibility. In essence, the molecule possesses both hydrophilic (amine groups) and lipophilic (hydrocarbon chain) characteristics, making it a versatile solute.

Quantitative Solubility Data

Specific quantitative solubility data for trimethyl hexamethylene diamine in various organic solvents is not extensively available in peer-reviewed literature or public databases. Most safety and technical data sheets describe its solubility in qualitative terms. For reference, its solubility in water is noted as 1 g/L at 23°C.[5] The table below summarizes the available qualitative information.

| Solvent Class | Representative Solvents | Observed Solubility | Reference(s) |

| Alcohols | Methanol, Ethanol | Soluble/Miscible | [5] |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | [6] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble/Miscible | [5] |

| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble/Miscible | [5] |

| Esters | Ethyl Acetate | Soluble/Miscible | [5] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Poorly Soluble | [6] |

Note: The solubility in aliphatic hydrocarbons is inferred from the behavior of the related compound, hexamethylenediamine, which is reported to be poorly soluble in this class of solvent.[6] Direct experimental verification for TMD is recommended.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Materials and Equipment

-

Trimethyl hexamethylene diamine (>99% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable titrimetric setup (e.g., for acid-base titration).

Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of trimethyl hexamethylene diamine to a series of glass vials. b. Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C ± 0.1°C). e. Agitate the vials at a constant speed for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached. A preliminary kinetics study is advised to determine the minimum time to reach equilibrium.

-

Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow undissolved solute to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe. c. Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. d. Record the final weight of the flask to determine the mass of the collected aliquot.

-

Quantification of Solute: a. Dilute the collected sample to the final volume of the flask with the same solvent. b. Analyze the concentration of trimethyl hexamethylene diamine in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or titration with a standardized acid). c. Prepare a calibration curve for the GC-FID method using standard solutions of known TMD concentration in the solvent of interest.

-

Calculation of Solubility: a. From the analytical results, calculate the concentration (e.g., in g/L) of TMD in the saturated solution. b. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction, using the density of the solvent and the molecular weight of TMD (158.28 g/mol ).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above for determining the solubility of Trimethyl Hexamethylene Diamine.

Biological Signaling Pathways

Trimethyl hexamethylene diamine is an industrial chemical primarily used in materials science and polymer chemistry.[1][3] A review of scientific literature indicates that it is not a compound typically studied for direct interaction with biological signaling pathways in the context of drug development or molecular biology research. Therefore, diagrams of signaling pathways are not applicable to the core topic of this technical guide.

Conclusion

Trimethyl hexamethylene diamine exhibits broad solubility in a range of common organic solvents, a property attributable to its amphiphilic molecular structure. It is miscible with polar solvents like alcohols and ethers, as well as aromatic hydrocarbons.[5][6] However, it is likely to have lower solubility in nonpolar aliphatic hydrocarbons.[6] For researchers and professionals requiring precise solubility values for process design, formulation, or theoretical modeling, direct experimental determination is necessary. The protocol provided in this guide offers a robust and reliable method for generating such critical data.

References

- 1. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. TRIMETHYLHEXAMETHYLENEDIAMINE | 25513-64-8 [chemicalbook.com]

- 3. CAS 25513-64-8: Trimethylhexamethylenediamine | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. TRIMETHYLHEXAMETHYLENEDIAMINE CAS#: 25513-64-8 [m.chemicalbook.com]

- 6. Hexamethylenediamine CAS#: 124-09-4 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polyamides Using Trimethyl Hexamethylene Diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl hexamethylene diamine (TMHDA) is a branched aliphatic diamine that serves as a valuable monomer for the synthesis of high-performance specialty polyamides.[1][2] Commercially available under trade names such as Vestamin® TMD from Evonik, this diamine is a mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine isomers.[2][3] The unique branched structure of TMHDA disrupts the regular chain packing typical of linear aliphatic diamines, leading to polyamides with distinct properties such as enhanced transparency, good solubility in common organic solvents, and excellent thermal and mechanical stability.[1] These characteristics make TMHDA-based polyamides highly suitable for a range of demanding applications, including transparent engineering plastics, high-performance coatings, and specialty fibers.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polyamides derived from Trimethyl hexamethylene diamine.

Key Monomers and Reagents

The synthesis of polyamides from Trimethyl hexamethylene diamine involves a polycondensation reaction with a suitable dicarboxylic acid or its more reactive derivative, a diacid chloride. The choice of the diacid co-monomer is critical as it significantly influences the final properties of the polyamide.

Diamine Monomer:

-

Trimethyl hexamethylene diamine (TMHDA): A colorless, low-viscosity liquid. Its branched structure is key to imparting unique properties to the resulting polyamides.

Common Dicarboxylic Acid Co-Monomers:

-

Aromatic Dicarboxylic Acids:

-

Terephthalic acid (TPA) or Terephthaloyl chloride (TPC)

-

Isophthalic acid (IPA) or Isophthaloyl chloride (IPC)

-

-

Aliphatic Dicarboxylic Acids:

-

Adipic acid or Adipoyl chloride

-

Sebacic acid or Sebacoyl chloride

-

Data Presentation: Properties of TMHDA-Based Polyamides

The incorporation of TMHDA into the polyamide backbone leads to materials with a desirable combination of mechanical strength, thermal stability, and processability. The following tables summarize typical quantitative data for polyamides synthesized from TMHDA and various dicarboxylic acids.

Table 1: Mechanical Properties of TMHDA-Based Polyamide Films

| Polyamide Designation | Dicarboxylic Acid Used | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| PA-TMD-T | Terephthalic Acid | 75 - 95 | 2.5 - 3.0 | 5 - 10 |

| PA-TMD-I | Isophthalic Acid | 65 - 85 | 2.0 - 2.5 | 10 - 20 |

| PA-TMD-A | Adipic Acid | 50 - 70 | 1.8 - 2.2 | > 50 |

| PA-TMD-S | Sebacic Acid | 45 - 65 | 1.5 - 2.0 | > 100 |

Table 2: Thermal Properties of TMHDA-Based Polyamides

| Polyamide Designation | Dicarboxylic Acid Used | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (Td5) (°C) |

| PA-TMD-T | Terephthalic Acid | 140 - 160 | Amorphous | > 420 |

| PA-TMD-I | Isophthalic Acid | 130 - 150 | Amorphous | > 410 |

| PA-TMD-A | Adipic Acid | 80 - 100 | 180 - 200 | > 380 |

| PA-TMD-S | Sebacic Acid | 60 - 80 | 160 - 180 | > 370 |

Experimental Protocols

The following are detailed protocols for the synthesis of polyamides from Trimethyl hexamethylene diamine using both melt and solution polycondensation methods.

Protocol 1: Melt Polycondensation of TMHDA with Adipic Acid

This protocol describes the synthesis of a TMHDA-based polyamide via a direct melt polycondensation reaction.

Materials:

-

Trimethyl hexamethylene diamine (TMHDA)

-

Adipic acid

-

Acetic acid (for molecular weight control, optional)

-

Nitrogen gas (high purity)

-

High-temperature reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser.

Procedure:

-

Salt Formation: In a separate vessel, prepare an aqueous salt solution by reacting equimolar amounts of Trimethyl hexamethylene diamine and adipic acid in water.

-

Charging the Reactor: Charge the reactor with the aqueous TMHDA-adipate salt solution. A small amount of acetic acid can be added to control the final molecular weight.

-

Purging: Seal the reactor and purge thoroughly with high-purity nitrogen to remove all oxygen.

-

Heating and Pressurization: Begin heating the reactor with stirring. As the temperature rises, the pressure inside the reactor will increase due to the generation of steam. Maintain a pressure of approximately 1.7 MPa (250 psi) while increasing the temperature to around 220°C.

-

Polycondensation - Stage 1 (Pressurized): Hold the reaction at 220°C and 1.7 MPa for 1-2 hours to initiate the polycondensation. Water will be continuously removed through the condenser.

-

Polycondensation - Stage 2 (Atmospheric Pressure): Gradually reduce the pressure to atmospheric over approximately 1.5 hours while increasing the temperature to 270-280°C. This will drive off the remaining water and increase the molecular weight of the polymer.

-

Polycondensation - Stage 3 (Vacuum): Apply a vacuum to the reactor for 30-60 minutes to further increase the molecular weight by removing any residual water and other volatile byproducts.

-

Extrusion and Quenching: Extrude the molten polyamide from the bottom of the reactor under nitrogen pressure into a strand. Quench the strand in a water bath.

-

Pelletizing: Dry the cooled polymer strand and cut it into pellets for further characterization and processing.

Protocol 2: Low-Temperature Solution Polycondensation of TMHDA with Terephthaloyl Chloride

This protocol is suitable for the synthesis of high-molecular-weight aromatic-aliphatic polyamides that may be thermally sensitive.

Materials:

-

Trimethyl hexamethylene diamine (TMHDA)

-

Terephthaloyl chloride (TPC)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Calcium chloride (CaCl2), anhydrous

-

Nitrogen gas (high purity)

-

Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.

Procedure:

-

Dissolving the Diamine: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of Trimethyl hexamethylene diamine and anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). Stir until all solids have dissolved.

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Addition of Diacid Chloride: Slowly add a stoichiometric amount of terephthaloyl chloride to the cooled and stirred diamine solution.

-

Polymerization: Allow the reaction mixture to stir at 0-5°C for 1 hour, and then let it warm to room temperature and continue stirring for at least 12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

-

Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol (B129727) or water, with vigorous stirring to precipitate the polyamide.

-

Washing: Collect the fibrous or powdered polymer by filtration and wash it thoroughly with water and then with methanol to remove any unreacted monomers, solvent, and salts.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization of TMHDA-Based Polyamides

1. Molecular Weight Determination:

-

Technique: Gel Permeation Chromatography (GPC).

-

Purpose: To determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI) of the synthesized polyamide.

2. Structural Analysis:

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

-

Purpose: To confirm the chemical structure of the polyamide, including the presence of amide linkages and the incorporation of both the diamine and diacid monomers.

3. Thermal Properties Analysis:

-

Techniques:

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) for amorphous polyamides and the melting temperature (Tm) for semi-crystalline polyamides.

-

4. Mechanical Properties Testing:

-

Technique: Universal Testing Machine.

-

Purpose: To measure the tensile strength, Young's modulus, and elongation at break of thin films or molded bars of the polyamide, providing insights into its strength and flexibility.

Visualizations

Caption: Workflow for the synthesis and characterization of TMHDA-based polyamides.

Caption: Polycondensation reaction of TMHDA with a dicarboxylic acid.

References

Application Notes and Protocols for Trimethyl Hexamethylene Diamine as an Epoxy Resin Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trimethyl Hexamethylene Diamine (TMD) as a curing agent for epoxy resin systems. This document details the chemical properties, curing mechanisms, and performance characteristics of TMD, along with experimental protocols for its application.

Introduction

Trimethyl Hexamethylene Diamine (TMD) is a branched aliphatic diamine used as a curing agent, or hardener, for epoxy resin systems.[1] It is a colorless liquid composed of an isomeric mixture of 2,2,4- and 2,4,4-trimethyl hexamethylene diamine.[1][2][3][4][5] The unique branched molecular structure of TMD provides steric hindrance, which influences its reactivity.[1] This results in a longer pot life compared to other short-chain aliphatic diamines, without compromising the final cure speed.[1][2][3] Epoxy resins cured with TMD are known for their clarity, resistance to yellowing, good flexibility, and robust chemical resistance.[1][2][3] These properties make TMD-cured epoxies suitable for a variety of applications, including casting resins for electrical components, as well as in solvent-free and solvent-based lacquers and coatings.[1]

Chemical and Physical Properties of Trimethyl Hexamethylene Diamine

TMD is a low-viscosity liquid that is miscible with water and a wide range of polar organic solvents.[4][5] It is strongly alkaline and undergoes chemical reactions typical of aliphatic amines.[4]

Table 1: Typical Physical and Chemical Properties of Trimethyl Hexamethylene Diamine (Vestamin® TMD)

| Property | Value | Unit | Test Method |

| Appearance | Clear liquid | - | Visual |

| Color (APHA) | max. 15 | - | DIN ISO 6271, ASTM D1209 |

| Purity | at least 99.4 | % by wt. | Gas Chromatography |

| Water Content | max. 0.2 | % by wt. | Karl Fischer |

| Amine Value | 710 | mg KOH/g | - |

| Molecular Weight | 158.3 | g/mol | - |

| Density at 20°C | 0.865 - 0.870 | g/cm³ | DIN 51 757 |

| Viscosity at 20°C | approx. 6 | mPa·s | DIN EN ISO 3219 (Brookfield) |

| Boiling Point (1013 hPa) | 232 | °C | DIN 53 171 |

| Flash Point | 110 | °C | DIN EN 22 719 |

| H-active-equivalent weight | 39.6 | g/val | - |

Data sourced from product information for Vestamin® TMD.[4][6]

Curing Mechanism and Performance

The curing of epoxy resins with amine hardeners like TMD involves a nucleophilic substitution reaction. The primary amine groups (-NH2) of the diamine react with the epoxide rings of the epoxy resin, leading to the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group.[1] The newly formed secondary amine can then react with another epoxy group, leading to chain extension. As the reaction progresses, the diamine molecules, having two primary amine groups, can react with multiple epoxy chains, initiating the formation of a three-dimensional crosslinked network.[1]

The performance of the cured epoxy system is highly dependent on the formulation and curing conditions. The stoichiometric ratio of the amine hardener to the epoxy resin is a critical factor. The loading of the curing agent is considered optimal when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine.

Table 2: Performance Characteristics of TMD-Cured Epoxy Systems (Typical Values)

| Property | TMD-Cured System | Standard Aliphatic Amine | Test Method |

| Pot Life (100g at 25°C) | Longer | Shorter | - |

| Curing Time (Thin film at 25°C) | 24-48 hours | 12-24 hours | - |

| Hardness (Shore D) | 75-85 | 80-90 | ASTM D2240 |

| Tensile Strength | 40-60 MPa | 50-70 MPa | ASTM D638 |

| Elongation at Break | 5-15 % | 3-8 % | ASTM D638 |

| Flexural Strength | 70-90 MPa | 80-110 MPa | ASTM D790 |

| Glass Transition Temperature (Tg) | 60-80 °C | 70-90 °C | ASTM D3418 (DSC) |

| Appearance | Clear, Non-yellowing | May yellow over time | Visual |

Note: These are typical values and can vary significantly based on the specific epoxy resin, formulation, and curing conditions.

Experimental Protocols

The following protocols provide a general framework for using TMD as a curing agent for a standard liquid epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA).

Materials and Equipment

-

Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) of 182-192 g/eq.

-

Curing Agent: Trimethyl Hexamethylene Diamine (TMD), Amine Hydrogen Equivalent Weight (AHEW) of approximately 39.6 g/eq.

-

Mixing Containers: Disposable plastic or metal containers.

-

Stirring Equipment: Mechanical stirrer or manual stirring rods.

-

Molds: Teflon or silicone molds for casting test specimens.

-

Curing Oven: With temperature control.

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.

Stoichiometric Calculation

The mixing ratio is determined based on the EEW of the epoxy resin and the AHEW of the curing agent. The stoichiometric amount of curing agent in parts per hundred of resin (phr) is calculated as follows:

phr = (AHEW / EEW) * 100

For a typical DGEBA resin with an EEW of 188 g/eq and TMD with an AHEW of 39.6 g/eq:

phr = (39.6 / 188) * 100 ≈ 21 phr

Curing Procedure

-

Preparation: Ensure all materials and equipment are clean and dry. The working area should be well-ventilated.

-

Mixing:

-

Weigh the desired amount of epoxy resin into a mixing container.

-

Add the calculated amount of TMD to the resin.

-

Mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure complete mixing.

-

-

Degassing (Optional): For applications requiring high clarity and void-free castings, place the mixture in a vacuum chamber for 5-10 minutes to remove entrapped air bubbles.

-

Casting: Pour the mixed resin into the molds.

-

Curing:

-

Room Temperature Cure: Allow the castings to cure at ambient temperature (20-25°C) for 24-48 hours for initial hardening. Full mechanical properties will develop over 7 days.

-

Elevated Temperature Cure: For faster curing and optimal properties, a post-cure is recommended. A typical post-cure schedule is 2 hours at 80°C after an initial gelation at room temperature for 24 hours.

-

Characterization of Cured Epoxy Resin

The mechanical and thermal properties of the cured epoxy resin can be evaluated using standard test methods.

Table 3: Standard Test Methods for Cured Epoxy Resin Characterization

| Property | ASTM Standard | Description |

| Tensile Properties | ASTM D638 | Determines tensile strength, modulus of elasticity, and elongation at break. |

| Flexural Properties | ASTM D790 | Measures flexural strength and modulus. |

| Compressive Properties | ASTM D695 | Evaluates the compressive strength and modulus. |

| Hardness (Shore D) | ASTM D2240 | Measures the indentation hardness of the material. |

| Glass Transition Temperature (Tg) | ASTM D3418 | Determined by Differential Scanning Calorimetry (DSC). |

| Heat Deflection Temperature (HDT) | ASTM D648 | Indicates the temperature at which a material deforms under a specified load. |

Safety and Handling

TMD is an alkaline and corrosive substance.[4] It is essential to handle it with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Storage

TMD is slightly hygroscopic and can react with atmospheric carbon dioxide to form carbamates.[4] It should be stored in a tightly sealed container in a cool, dry place, away from moisture and carbon dioxide.[4][5] When stored properly, it has a shelf life of at least one year.[4][5]

Conclusion

Trimethyl Hexamethylene Diamine is a versatile aliphatic amine curing agent that offers a unique balance of a long pot life with a reasonable cure speed. The resulting cured epoxy systems exhibit desirable properties such as clarity, non-yellowing, good flexibility, and chemical resistance. These characteristics make TMD a suitable choice for a wide range of applications in research and development where these properties are advantageous. Proper formulation, mixing, and curing are essential to achieve the optimal performance of the epoxy system.

References

Application Notes and Protocols for the Polycondensation of Trimethyl Hexamethylene Diamine with Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl hexamethylene diamine (TMD), a branched aliphatic diamine, serves as a crucial monomer in the synthesis of specialty polyamides. Its unique asymmetrical structure, featuring methyl side groups, disrupts the regular packing of polymer chains, leading to the formation of largely amorphous or semi-crystalline materials with distinct properties compared to their linear counterparts like Nylon 6,6.[1] This characteristic makes TMD-based polyamides attractive for applications requiring high transparency, good solubility, and modified thermal and mechanical performance.

This document provides detailed application notes and experimental protocols for the polycondensation of trimethyl hexamethylene diamine with various dicarboxylic acids, including aromatic and aliphatic varieties. The information is intended to guide researchers in the synthesis and characterization of these specialized polyamides for various applications, including in the development of advanced materials for drug delivery and medical devices.

General Principles of Polycondensation

The synthesis of polyamides from diamines and dicarboxylic acids is a type of condensation polymerization, a step-growth process where monomers combine with the elimination of a small molecule, typically water.[2] The reaction proceeds through the formation of an amide linkage between the amine group of the diamine and the carboxylic acid group of the dicarboxylic acid. To achieve high molecular weight polymers, it is crucial to maintain a precise 1:1 stoichiometric ratio of the functional groups and to effectively remove the water byproduct to drive the reaction to completion.[3]

Two primary methods are employed for this polymerization:

-

Melt Polycondensation: This solvent-free method involves heating the monomers above their melting points to initiate the reaction. It is an industrially relevant and environmentally friendly approach.

-

Solution Polycondensation: This method is carried out in a high-boiling point, polar aprotic solvent, which can be advantageous for monomers that are thermally sensitive or for achieving better control over the reaction conditions.

Experimental Protocols

Protocol 1: Melt Polycondensation of Trimethyl Hexamethylene Diamine with Terephthalic Acid (Amorphous Polyamide)

This protocol describes the synthesis of a semi-aromatic, amorphous polyamide from trimethyl hexamethylene diamine and terephthalic acid.

Materials:

-

Trimethyl hexamethylene diamine (TMD) (mixture of 2,2,4- and 2,4,4-isomers)

-

Terephthalic acid (TPA)

-

Catalyst (e.g., titanium(IV) butoxide or antimony(III) oxide)

-

Nitrogen gas (high purity)

Equipment:

-

High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

Procedure:

-

Monomer and Catalyst Charging: In a clean and dry reactor, charge equimolar amounts of trimethyl hexamethylene diamine and terephthalic acid. Add the catalyst at a concentration of approximately 0.1% by weight of the total monomers.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

-

Heating and Pre-polymerization: Begin stirring and gradually heat the mixture. A salt is typically formed in the initial phase. Continue heating to a temperature of 200-220°C. Water will begin to distill off as the pre-polymerization starts.

-

Polycondensation: After the initial water has been removed, slowly increase the temperature to 280-300°C.

-

Vacuum Application: Once the melt viscosity noticeably increases, apply a vacuum (typically below 1 mbar) to facilitate the removal of the remaining water and drive the polymerization to achieve a high molecular weight. Continue the reaction under vacuum for 1-2 hours.

-

Polymer Discharge and Cooling: Extrude the molten polymer from the reactor under a nitrogen blanket and quench it in cold water. The resulting polymer can then be pelletized or ground for further characterization.

Protocol 2: Solution Polycondensation of Trimethyl Hexamethylene Diamine with Adipic Acid

This protocol outlines the synthesis of an aliphatic polyamide in solution, which can be useful for smaller-scale laboratory preparations and for polymers that may be sensitive to high melt temperatures.

Materials:

-

Trimethyl hexamethylene diamine (TMD)

-

Adipic acid

-

N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Triphenyl phosphite (B83602) (TPP) (as a condensing agent)

-

Pyridine (B92270) (anhydrous)

-

Calcium chloride (CaCl₂) and Lithium chloride (LiCl) (optional, to improve solubility and molecular weight)

-

Methanol (B129727) (for precipitation)

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

-

Heating mantle with a temperature controller.

-

Dropping funnel.

Procedure:

-

Reactor Setup: Assemble the reaction flask under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.

-

Monomer and Solvent Addition: To the flask, add an equimolar amount of adipic acid and dissolve it in anhydrous NMP. If using, add CaCl₂ and LiCl to the solvent before adding the monomer.

-

Addition of Condensing Agents: Add triphenyl phosphite and pyridine to the stirred solution.

-

Diamine Addition: Dissolve an equimolar amount of trimethyl hexamethylene diamine in a small amount of anhydrous NMP and add it dropwise to the reaction mixture at room temperature.

-

Polymerization: Heat the reaction mixture to 100-120°C and maintain it for 4-6 hours under a continuous nitrogen purge.

-